![molecular formula C14H24N4O B2679541 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide CAS No. 1448035-67-3](/img/structure/B2679541.png)
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide
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Overview
Description
The compound “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide” is an amide with a pyrimidine ring and a dimethylamino group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The dimethylamino group is a common functional group in organic chemistry, consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring substituted with a dimethylamino group and an ethylbutanamide group. The exact structure, including the positions of these substitutions, would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, pyrimidine, and dimethylamino groups. Each of these functional groups has characteristic reactions. For example, amides can participate in hydrolysis and condensation reactions, while pyrimidines can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the pyrimidine ring could contribute to its aromaticity and stability .Scientific Research Applications
- PDMAEMA is a water-soluble polymer with a positive charge. Due to this property, it can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. Researchers often use it for gene delivery .
- In the context of cancer therapy, amphiphilic block copolymers containing PDMAEMA side chains have been designed. These copolymers self-assemble into nanosized micelles, which can load both anticancer drugs (such as quercetin) and nucleic acids (DNA). These micelleplexes hold promise for simultaneous drug and gene codelivery .
- Brannigan et al. synthesized a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride. This nanogel serves as an ocular drug delivery system, interacting with the mucosal gel layer of mucosal membranes .
- Thermosensitive and crosslinked PDMAEMA nanogels have been explored as drug delivery systems for anticancer agents like doxorubicin .
- While PDMAEMA is commonly used in animal cells, it has also been investigated in plant cells. Its dual sensitivity to temperature and pH makes it an interesting candidate for transient expression of plasmid DNA in plants .
- PDMAEMA-grafted amphiphilic block copolymers have been developed into nanosized micelles. These micelles can carry drugs like quercetin and form micelleplexes with DNA, offering potential as drug delivery systems .
- AG-PDMAEMA IPNs hydrogels have been prepared using a one-pot procedure in W/O emulsion media. These networks hold promise for various applications, including drug delivery .
Gene Delivery and Nanocarriers
Ocular Drug Delivery
Anticancer Therapy
Plant Cell Research
Polymer Nanogels for Drug Delivery
Interpenetrating Polymer Networks (IPNs)
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which could be influenced by factors such as its reactivity, volatility, and potential to bioaccumulate. Detailed safety data would typically be obtained through experimental testing .
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry for drug development, in materials science for the development of new materials, or in biochemistry for the study of biological pathways .
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-7-11(8-2)13(19)17-12-9(3)15-14(18(5)6)16-10(12)4/h11H,7-8H2,1-6H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARSQUXHFZMBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C(N=C1C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide |
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